molecular formula C15H17N3O3S B11489723 2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B11489723
M. Wt: 319.4 g/mol
InChI Key: HLHJSEPGYJECFT-UHFFFAOYSA-N
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Description

2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with hydroxy and dimethyl groups, a sulfanyl linkage, and an acetamide moiety attached to a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of Hydroxy and Dimethyl Groups: The hydroxy and dimethyl groups are introduced via selective substitution reactions, often using reagents like methyl iodide and sodium hydroxide.

    Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the pyrimidine derivative with thiol-containing compounds under mild conditions.

    Acetamide Formation: The final step involves the acylation of the sulfanyl-pyrimidine intermediate with 4-methoxyphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the acetamide moiety, converting it to amines or alcohols.

    Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and dimethyl groups on the pyrimidine ring may facilitate binding to active sites, while the sulfanyl linkage and acetamide moiety contribute to the overall stability and specificity of the interaction. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
  • 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Uniqueness

2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is unique due to the specific substitution pattern on the pyrimidine ring and the presence of both hydroxy and dimethyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C15H17N3O3S/c1-9-10(2)16-15(18-14(9)20)22-8-13(19)17-11-4-6-12(21-3)7-5-11/h4-7H,8H2,1-3H3,(H,17,19)(H,16,18,20)

InChI Key

HLHJSEPGYJECFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)OC)C

Origin of Product

United States

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